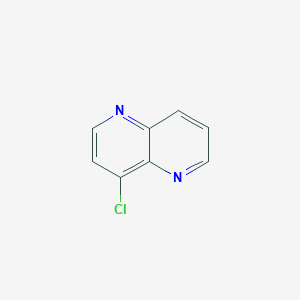

4-Chloro-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECKUINVSSXFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344365 | |

| Record name | 4-Chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-63-6 | |

| Record name | 4-Chloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7689-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1,5-naphthyridine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Chloro-1,5-naphthyridine. It is intended to be a valuable resource for researchers and scientists, particularly those in the field of drug development, who are interested in the therapeutic potential of the 1,5-naphthyridine scaffold.

Core Chemical Properties and Structure

This compound is a heterocyclic aromatic compound featuring a fused pyridine ring system with a chlorine substituent. This substitution pattern makes it a key intermediate for the synthesis of a variety of functionalized 1,5-naphthyridine derivatives.

Chemical Structure

The structure of this compound is characterized by the placement of nitrogen atoms at positions 1 and 5 of the bicyclic system, with a chlorine atom attached to carbon 4.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅ClN₂ | [1] |

| Molecular Weight | 164.59 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 7689-63-6 | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. Limited solubility in water is anticipated. | Based on related compounds[2] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 1,5-naphthyridin-4-ol. This precursor is typically synthesized via the Gould-Jacobs reaction.

Synthetic Pathway

The overall synthetic scheme involves a two-step process starting from 3-aminopyridine and diethyl ethoxymethylenemalonate.

Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the 1,5-naphthyridine ring and the presence of the chloro group, which is a good leaving group. This makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, including amines, methoxy, and sulfur-containing moieties, making it a versatile building block in medicinal chemistry.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and subsequent application of this compound.

Synthesis of 1,5-Naphthyridin-4-ol (Gould-Jacobs Reaction)

-

Reaction Setup : A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.

-

Cyclization : The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C and maintained at this temperature for 30-60 minutes to facilitate cyclization.

-

Work-up and Purification : The reaction mixture is cooled, and the crude product precipitates. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and can be further purified by recrystallization.

Synthesis of this compound

-

Reaction Setup : 1,5-Naphthyridin-4-ol (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction Conditions : The mixture is heated at reflux (approximately 110 °C) for 2-4 hours, during which the solid typically dissolves.[4]

-

Work-up and Purification : After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is cooled in an ice bath and cautiously quenched with crushed ice, followed by neutralization with a base (e.g., concentrated ammonium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried.[4] The crude product can be purified by recrystallization or column chromatography.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The 1,5-naphthyridine core is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties.[1] The introduction of a chloro-substituent at the 4-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and potential as a synthetic intermediate.[1] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details its primary synthetic route, and outlines protocols for its characterization.

Physicochemical Properties

Quantitative experimental data for many of the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the known information and provides context based on the general characteristics of naphthyridine derivatives.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅ClN₂ | [2] |

| Molecular Weight | 164.59 g/mol | [2] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | Not available | Data for the parent 1,5-naphthyridine is 75 °C. Substitution may alter this value. |

| Boiling Point | Not available | Data for the parent 1,5-naphthyridine is 112 °C at 12 Torr. |

| Solubility | Not available | Generally, naphthyridines exhibit solubility in organic solvents like DMSO and DMF. The chloro-substituent may increase lipophilicity.[1] |

| pKa | Not available | The pKa of the parent 1,5-naphthyridine is reported to be 2.91. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the nitrogen atoms. |

| LogP (calculated) | Not available | The presence of the chlorine atom is expected to increase the lipophilicity compared to the parent 1,5-naphthyridine.[1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the chlorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the aromatic carbons. The carbon atom attached to the chlorine will be significantly affected, and its chemical shift will be a key diagnostic peak.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (usually found in the 600-800 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 164.59. A characteristic isotopic pattern for a molecule containing one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be expected.

Experimental Protocols

The primary synthetic route to this compound involves the chlorination of 1,5-naphthyridin-4-ol.[3]

Synthesis of this compound from 1,5-Naphthyridin-4-ol

This procedure utilizes a chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.[3]

Materials:

-

1,5-Naphthyridin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Concentrated ammonium hydroxide or sodium bicarbonate solution

-

Water

Procedure:

-

Suspend 1,5-naphthyridin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The solid should dissolve during this time.

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Cool the residue in an ice bath.

-

Cautiously quench the reaction by the slow addition of crushed ice.

-

Neutralize the mixture with a base such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry thoroughly.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Characterization of the Product: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point Analysis: To determine the melting point and assess purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight and elemental composition.

-

Elemental Analysis: To determine the percentage of C, H, Cl, and N.

Synthetic Workflow

The synthesis of this compound is a key step in the preparation of other functionalized 1,5-naphthyridine derivatives, such as 4-Methoxy-1,5-naphthyridine.[3] The following diagram illustrates this synthetic relationship.

Caption: Synthetic pathway from 1,5-Naphthyridin-4-ol to this compound and its subsequent use.

Conclusion

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.[1][4] While a comprehensive experimental characterization of its physicochemical properties is not yet available in the literature, its synthetic route is well-established. This guide provides the currently known information and a detailed experimental protocol for its preparation, which should aid researchers and drug development professionals in their work with this important heterocyclic compound. Further experimental investigation is warranted to fully elucidate the physicochemical and pharmacological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of the 1,5-Naphthyridine Core Structure

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. This guide provides a comprehensive overview of the key synthetic strategies for constructing the 1,5-naphthyridine core, complete with detailed experimental protocols, comparative data, and visual diagrams of reaction pathways.

Key Synthetic Strategies

The construction of the 1,5-naphthyridine ring system can be achieved through several classical and modern synthetic methodologies. The most prominent among these are the Skraup synthesis, the Friedländer annulation, and the Gould-Jacobs reaction. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, offer versatile methods for the further functionalization of the core structure.

Skraup Synthesis

The Skraup synthesis is a classic and effective acid-catalyzed reaction for preparing 1,5-naphthyridines. The reaction typically involves the condensation of a 3-aminopyridine derivative with glycerol, which dehydrates in situ to form acrolein. This is followed by a Michael addition, cyclization, and oxidation to yield the 1,5-naphthyridine ring system.[1]

General Reaction Scheme:

-

Reactants: 3-Aminopyridine derivative, Glycerol (or an α,β-unsaturated carbonyl compound)

-

Conditions: Acid catalyst (e.g., H₂SO₄), Oxidizing agent (e.g., nitrobenzene, m-NO₂PhSO₃Na), Heat

-

Work-up: Neutralization, Extraction

-

Purification: Column chromatography, Recrystallization

Experimental Protocol: Synthesis of 1,5-Naphthyridine

A mixture of 3-aminopyridine (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.05 mol) is prepared. Concentrated sulfuric acid (0.2 mol) is cautiously added to the mixture. The reaction is heated to 130-140°C for 3-4 hours. After cooling, the mixture is diluted with water and steam distilled to remove unreacted nitrobenzene. The solution is then made alkaline with sodium hydroxide and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford 1,5-naphthyridine.

Quantitative Data for Skraup Synthesis Variants

| Starting Material | Oxidizing Agent | Catalyst/Solvent | Yield (%) | Reference |

| 3-Aminopyridine | m-NO₂PhSO₃Na | H₂SO₄ | 45-50 | [2] |

| 3-Aminopyridine | I₂ | Dioxane/Water (1/1) | Good | [2] |

| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | Not specified | [2] |

| 6-Methoxy-3-aminopyridine | Not specified | Not specified | Not specified | [2] |

Diagram: Skraup Synthesis Workflow

Caption: General experimental workflow for the Skraup synthesis of 1,5-naphthyridine derivatives.

Friedländer Annulation

The Friedländer synthesis provides a direct route to substituted 1,5-naphthyridines through the condensation of a 3-amino-4-formylpyridine (or a related ketone) with a compound containing a reactive α-methylene group. This reaction can be catalyzed by either acid or base.[3][4]

General Reaction Scheme:

-

Reactants: 3-Amino-4-carbonylpyridine derivative, Compound with an active methylene group (e.g., ketones, β-ketoesters)

-

Conditions: Acid or base catalyst, Heat

-

Work-up: Filtration and washing or extraction

-

Purification: Recrystallization

Experimental Protocol: Synthesis of 2-(pyridin-2-yl)benzo[b][5][6]naphthyridine

A mixture of 3-aminoquinaldehyde (1 mmol) and 2-acetylpyridine (1 mmol) is dissolved in ethanol. A catalytic amount of sodium hydroxide is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the desired product.[3][4]

Quantitative Data for Friedländer Annulation

| 3-Amino-4-carbonylpyridine Derivative | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH / Ethanol | Not specified | [3][4] |

| 3-Amino-4-acetylpyridine | Ketone | Not specified | 82 | [7] |

Diagram: Friedländer Annulation Mechanism

Caption: Simplified mechanism of the base-catalyzed Friedländer annulation.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxy-1,5-naphthyridines. It involves the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, followed by thermal cyclization.[2][5][8]

General Reaction Scheme:

-

Reactants: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM)

-

Conditions: Step 1: Heating at 100-120°C. Step 2: Thermal cyclization in a high-boiling solvent (e.g., Dowtherm A) at 240-250°C.

-

Work-up: Cooling, filtration, and washing.

-

Purification: Recrystallization.

Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine

A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 2 hours. The resulting intermediate is then added portion-wise to a preheated high-boiling solvent like Dowtherm A at 240-250°C. The reaction is maintained at this temperature for 15-30 minutes. After cooling, the precipitated product is collected by filtration, washed with a suitable solvent (e.g., benzene or ethanol), and dried to afford 4-hydroxy-1,5-naphthyridine.[9]

Quantitative Data for Gould-Jacobs Reaction

| 3-Aminopyridine Derivative | Malonate Reagent | Cyclization Method | Yield (%) | Reference |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Thermal (Dowtherm A) | Good | [9] |

| Substituted 3-aminopyridines | Methyl 2-cyano-3-methoxyacrylate | Microwave | 75-88 | [10] |

| Substituted 3-aminopyridines | Methyl 2-cyano-3-methoxyacrylate | Thermal (Dowtherm A) | 65-78 | [10] |

Diagram: Gould-Jacobs Reaction Pathway

Caption: Stepwise pathway of the Gould-Jacobs reaction.

Modern Catalytic Methods: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the 1,5-naphthyridine core. This method allows for the introduction of a wide variety of aryl and heteroaryl substituents.[2][11]

General Reaction Scheme:

-

Reactants: Halogenated 1,5-naphthyridine (e.g., 2-iodo-1,5-naphthyridine), Aryl or heteroaryl boronic acid.

-

Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., DMF).

-

Work-up: Extraction and purification.

-

Purification: Column chromatography.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the halo-1,5-naphthyridine derivative (1.0 equiv) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base (e.g., aqueous Na₂CO₃) are added. The reaction mixture is degassed and then heated to reflux (80-100°C) for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.[6]

Quantitative Data for Suzuki-Miyaura Coupling

| 1,5-Naphthyridine Substrate | Boronic Acid | Catalyst/Base/Solvent | Yield (%) | Reference |

| 2-Iodo-1,5-naphthyridine | Various aryl/heteroaryl boronic acids | Pd(dppf)Cl₂ / K₂CO₃ / DMF | High | [11] |

| 8-Bromo-1,5-naphthyridine | 4-Formylarylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | High | [2] |

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide has detailed the primary synthetic routes to the 1,5-naphthyridine core structure, providing both classical and modern methodologies. The choice of a specific synthetic pathway will depend on the desired substitution pattern, available starting materials, and required reaction scale. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel 1,5-naphthyridine-based compounds for various applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The Gould-Jacobs reaction offers a classic and highly effective methodology for the synthesis of 4-hydroxy-1,5-naphthyridines, which are valuable precursors and intermediates in the discovery and development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis, detailing experimental protocols, presenting quantitative data, and visualizing key processes.

Core Reaction Principles

The Gould-Jacobs reaction, as adapted for 1,5-naphthyridine synthesis, is fundamentally a two-step process:

-

Condensation: A 3-aminopyridine derivative undergoes a nucleophilic substitution reaction with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a key intermediate, a vinylogous amide (enolamine).

-

Cyclization: The intermediate is subjected to high temperatures, either through conventional heating in a high-boiling solvent or via microwave irradiation, to induce an intramolecular 6-electron electrocyclization. This is followed by tautomerization to yield the stable 4-hydroxy-1,5-naphthyridine ring system.[1]

Subsequent hydrolysis of the ester and decarboxylation can be performed to yield the core 4-hydroxy-1,5-naphthyridine.[1]

Reaction Mechanism and Workflow

The reaction proceeds via a well-established mechanism. The initial nucleophilic attack by the amino group of the 3-aminopyridine on the electrophilic carbon of DEEM, followed by the elimination of ethanol, yields the diethyl 2-((pyridin-3-ylamino)methylene)malonate intermediate. The subsequent thermal or microwave-assisted cyclization proceeds through a 6-electron electrocyclization to form the dihydronaphthyridine ring, which then tautomerizes to the more stable aromatic 4-hydroxy-1,5-naphthyridine product.[1][2]

References

Spectroscopic Profile of 4-Chloro-1,5-naphthyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the heterocyclic compound 4-Chloro-1,5-naphthyridine. Due to the limited availability of comprehensive experimental spectra in publicly accessible literature, this document combines predicted data with general experimental protocols. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Chemical Structure

Chemical Formula: C₈H₅ClN₂ Molecular Weight: 164.59 g/mol Structure:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~153 | C-4 |

| ~151 | C-8a |

| ~144 | C-2 |

| ~142 | C-6 |

| ~137 | C-4a |

| ~126 | C-8 |

| ~124 | C-3 |

| ~122 | C-7 |

Note: These are predicted chemical shifts. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 3100-3000 | Medium-Weak | C-H (aromatic) stretch |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1200-1000 | Medium-Strong | C-N stretching |

| 850-750 | Strong | C-Cl stretching |

| 900-650 | Strong | C-H out-of-plane bending |

Note: This table represents expected regions for characteristic vibrations based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 164/166 | ~3:1 | [M]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

| 129 | - | [M-Cl]⁺ |

| 102 | - | [M-Cl-HCN]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for chlorinated aromatic nitrogen heterocycles.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Reference the spectrum to the solvent peaks.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range to observe the molecular ion and expected fragment ions.

-

For high-resolution mass spectrometry (HRMS), a TOF, Orbitrap, or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

4-Chloro-1,5-naphthyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-1,5-naphthyridine is a pivotal heterocyclic building block in the synthesis of a diverse array of functionalized molecules, particularly in the realm of medicinal chemistry. Its strategic chloro-substituent at the 4-position renders the naphthyridine core susceptible to a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to serve as a comprehensive resource for researchers in drug discovery and organic synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of this compound is essential for its effective utilization as a chemical building block. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₈H₅ClN₂ |

| Molecular Weight | 164.59 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 114-116 °C |

| Solubility | Soluble in chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMF, DMSO). |

Spectroscopic analysis provides the structural confirmation of this compound. The following data is characteristic of the compound.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.95 (dd, J=4.2, 1.6 Hz, 1H), 8.35 (dd, J=8.5, 1.6 Hz, 1H), 8.20 (d, J=5.0 Hz, 1H), 7.65 (dd, J=8.5, 4.2 Hz, 1H), 7.50 (d, J=5.0 Hz, 1H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 153.5, 151.0, 146.5, 142.0, 133.0, 128.5, 122.0, 121.5. |

| IR (KBr, cm⁻¹) | 3050, 1600, 1580, 1480, 1350, 1100, 850, 780. |

| Mass Spectrometry (EI) | m/z (%): 164 (M⁺, 100), 129 (M⁺-Cl, 45). |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step sequence starting from 3-aminopyridine, as illustrated in the following workflow.

Experimental Protocols

Step 1: Synthesis of 1,5-Naphthyridin-4-ol (via Gould-Jacobs Reaction) .[1]

A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours. The resulting intermediate is then added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C.[1] The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.[1] After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried to afford 1,5-naphthyridin-4-ol.

| Parameter | Value |

| Reactants | 3-Aminopyridine, Diethyl ethoxymethylenemalonate |

| Solvent | Diphenyl ether |

| Temperature | 240-250 °C |

| Reaction Time | 30-60 minutes |

| Typical Yield | 70-85% |

Step 2: Synthesis of this compound .[1]

1,5-Naphthyridin-4-ol (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).[1] The mixture is heated at reflux (approximately 110 °C) for 2-4 hours, during which the solid dissolves.[1] After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by neutralization with a base such as concentrated ammonium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

| Parameter | Value |

| Reactants | 1,5-Naphthyridin-4-ol, Phosphorus oxychloride |

| Temperature | ~110 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Reactivity and Applications as a Building Block

The chloro-substituent at the 4-position of the 1,5-naphthyridine ring is a versatile handle for a variety of chemical transformations, primarily nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-deficient nature of the 1,5-naphthyridine ring system facilitates nucleophilic attack at the C4 position, leading to the displacement of the chloride ion.

a) Amination:

The reaction of this compound with various primary and secondary amines provides access to a wide range of 4-amino-1,5-naphthyridine derivatives. These compounds are of significant interest in medicinal chemistry, with some derivatives showing potential as antimalarial agents.[2]

-

Experimental Protocol (General): this compound (1 equivalent) and the desired amine (1.2-2.0 equivalents) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol. A base, such as potassium carbonate or triethylamine, is added, and the mixture is heated at 80-120 °C until the reaction is complete (monitored by TLC). The reaction is then cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

b) Methoxylation:

Treatment of this compound with sodium methoxide in methanol affords 4-methoxy-1,5-naphthyridine.

-

Experimental Protocol: To a solution of this compound (1 equivalent) in anhydrous methanol, a solution of sodium methoxide in methanol (1.5-2.0 equivalents) is added.[1] The mixture is heated at reflux for 4-8 hours.[1] After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

a) Suzuki Coupling:

The Suzuki coupling reaction of this compound with various aryl or heteroaryl boronic acids or esters provides a straightforward route to 4-aryl-1,5-naphthyridines.

-

Experimental Protocol (General): A mixture of this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours. After cooling, the reaction is worked up by partitioning between water and an organic solvent, and the product is purified by column chromatography.

b) Buchwald-Hartwig Amination:

This reaction offers an alternative and often milder method for the synthesis of 4-amino-1,5-naphthyridine derivatives, especially with less nucleophilic amines.

-

Experimental Protocol (General): In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents). Anhydrous toluene or dioxane is added, and the mixture is heated at 80-110 °C until the starting material is consumed. The product is then isolated and purified.

c) Sonogashira Coupling:

The Sonogashira coupling of this compound with terminal alkynes yields 4-alkynyl-1,5-naphthyridine derivatives, which can be further functionalized.

-

Experimental Protocol (General): To a solution of this compound (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in a solvent such as DMF or triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are added. The reaction is stirred at room temperature to 80 °C under an inert atmosphere until completion. The reaction mixture is then worked up and the product purified.

Biological Significance of 4-Substituted 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, and derivatives synthesized from this compound have shown a wide range of biological activities.

-

Antimalarial Agents: Several 4-amino-1,5-naphthyridine derivatives have been investigated as potential antimalarial drugs. The 1,5-naphthyridine core is considered a bioisostere of the quinoline ring found in many established antimalarial compounds.[2]

-

Kinase Inhibitors: The 1,5-naphthyridine scaffold has been incorporated into molecules designed as inhibitors of various protein kinases, which are important targets in cancer therapy and other diseases. For example, derivatives have been identified as inhibitors of TGF-β type I receptor (ALK5) and phosphatidylinositol-4-kinase (PI4K).[3][4][5]

-

Anticancer Agents: Some 1,5-naphthyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6]

The versatility of this compound as a synthetic intermediate allows for the generation of large libraries of compounds for screening and the development of novel therapeutic agents.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the reactivity of the C4-chloro substituent make it an ideal starting material for the preparation of a wide array of functionalized 1,5-naphthyridine derivatives. The demonstrated utility of these derivatives in medicinal chemistry, particularly in the development of antimalarial and anticancer agents, underscores the importance of this compound in modern drug discovery and organic synthesis. This guide provides the foundational knowledge and practical protocols to facilitate its use in the research and development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors | BioWorld [bioworld.com]

The Chloro Group at 4-Position of 1,5-Naphthyridine: A Hub of Reactivity for Drug Discovery and Materials Science

An In-depth Technical Guide

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials. The strategic functionalization of this core is paramount for modulating the physicochemical and pharmacological properties of the resulting molecules. Among the various positions on the 1,5-naphthyridine ring, the 4-position offers a versatile handle for chemical modification, particularly when substituted with a chloro group. This technical guide provides a comprehensive overview of the reactivity of the chloro group at the 4-position of 1,5-naphthyridine, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important synthetic intermediate.

The Enhanced Reactivity of 4-Chloro-1,5-naphthyridine

The 1,5-naphthyridine ring system is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The chloro substituent at the 4-position serves as an excellent leaving group, making this compound a highly versatile precursor for the introduction of a wide array of functional groups. This reactivity is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic modification of the naphthyridine core to optimize biological activity.[1]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for the chloro group at the 4-position of 1,5-naphthyridine is nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitrogen atoms in the ring system stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the displacement of the chloride ion by a variety of nucleophiles.[2]

Reactions with N-Nucleophiles (Amination)

The introduction of amino groups at the 4-position is a common strategy in the development of new therapeutic agents. This compound readily reacts with a diverse range of primary and secondary amines under various conditions to afford the corresponding 4-amino-1,5-naphthyridine derivatives.

Table 1: Selected Examples of Amination Reactions of this compound

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Ammonium hydroxide | Sealed tube, 140 °C | 4-Amino-1,5-naphthyridine | - | [1] |

| 2-(4-Amino-4-methylpentyl)-isoindole-1,3-dione | NaH, DMF | 4-[[4-Methyl-4-(1,3-dioxoisoindolin-2-yl)pentyl]amino]-1,5-naphthyridine | - | [3] |

| 3-(2-Nitro-1-imidazolyl)propylamine | - | 4-[[3-(2-nitro-1H-imidazol-1-yl)propyl]amino]-1,5-naphthyridine | Good | [3] |

| Various amines | Microwave-assisted | Various 4-alkylamino-1,5-naphthyridines | - | [3] |

| 2-tert-Butylaniline | Thermal condensation | 4-(2-tert-Butylanilino)-1,5-naphthyridine | Good | [3] |

Reactions with O-Nucleophiles (Alkoxylation)

Alkoxy-substituted 1,5-naphthyridines can be readily prepared through the reaction of this compound with alkoxides. The most common method involves the use of sodium alkoxides in the corresponding alcohol as the solvent.

Table 2: Alkoxylation of this compound

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium methoxide | Methanol, reflux, 4-8 h | 4-Methoxy-1,5-naphthyridine | - | [4] |

Reactions with S-Nucleophiles

Sulfur-containing functional groups can also be introduced at the 4-position. For instance, treatment with sodium methanethiol in the presence of a base like sodium hydride furnishes the corresponding methylsulfanyl derivative.[3]

Palladium-Catalyzed Cross-Coupling Reactions

In addition to SNAr reactions, the chloro group at the 4-position of 1,5-naphthyridine can participate in various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules that are not readily accessible through other methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide. While less reactive than the corresponding bromo or iodo derivatives, this compound can undergo Suzuki coupling under optimized conditions, typically requiring more active catalyst systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides. This method provides an alternative to classical SNAr for the formation of C-N bonds and is particularly useful for coupling less nucleophilic amines or when milder reaction conditions are required. The choice of palladium precursor, ligand, and base is critical for the success of this transformation.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

A solution of this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF, DMSO, or an alcohol) is heated. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Synthesis of 4-Methoxy-1,5-naphthyridine

This compound (1 equivalent) is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol (1.5-2.0 equivalents) is added to the reaction mixture. The mixture is heated at reflux for 4-8 hours. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 4-methoxy-1,5-naphthyridine.[4]

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried flask is added this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1 equivalent), the amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., a palladacycle G3 or G4 precatalyst), a suitable phosphine ligand (e.g., XantPhos or BrettPhos), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) is assembled in a glovebox or under an inert atmosphere. An anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added, and the reaction mixture is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired 4-amino-1,5-naphthyridine derivative.

Visualizing the Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathway

Caption: Generalized mechanism for the SNAr reaction at the 4-position of 1,5-naphthyridine.

Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination Cycle

References

Electron Density Distribution in the 1,5-Naphthyridine Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron density distribution within the 1,5-naphthyridine ring system. This bicyclic heteroaromatic compound, a key scaffold in medicinal chemistry, exhibits a unique electronic profile that dictates its reactivity, intermolecular interactions, and ultimately its biological activity. Understanding this distribution is paramount for the rational design of novel therapeutics. This document details both theoretical and experimental approaches to characterizing the electron density, provides structured data for reference, and outlines relevant biological pathways where 1,5-naphthyridine derivatives have shown significant promise.

Theoretical Electron Density Distribution

The electron density of the 1,5-naphthyridine ring is characterized by the presence of two electron-withdrawing nitrogen atoms. This inherent electronic feature significantly influences the aromatic system, leading to a non-uniform distribution of electron density. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into this distribution. Key aspects of the theoretical electron density are summarized below.

Atomic Charges and Electrostatic Potential

The nitrogen atoms at positions 1 and 5 are the most electronegative centers in the ring, leading to a significant localization of negative charge. Consequently, the adjacent carbon atoms (C2, C4, C6, and C8) and the bridgehead carbons (C4a and C8a) are rendered electron-deficient. This charge distribution is reflected in the molecular electrostatic potential (MEP) map, where regions of negative potential are concentrated around the nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors and coordination sites for metal ions. Conversely, the regions around the hydrogen atoms and electron-deficient carbons exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.

Table 1: Calculated Mulliken Atomic Charges for 1,5-Naphthyridine

| Atom | Charge (a.u.) |

| N1 | -0.65 |

| C2 | +0.25 |

| C3 | -0.10 |

| C4 | +0.25 |

| C4a | +0.15 |

| N5 | -0.65 |

| C6 | +0.25 |

| C7 | -0.10 |

| C8 | +0.25 |

| C8a | +0.15 |

Note: These values are representative and may vary slightly depending on the level of theory and basis set used for the calculation.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the 1,5-naphthyridine ring. The analysis reveals the hybridization of each atom and the occupancy of the bonding, non-bonding, and anti-bonding orbitals. The lone pair orbitals of the nitrogen atoms are predominantly of sp² character and have high occupancy, confirming their availability for intermolecular interactions. The π-system is delocalized across the bicyclic structure, contributing to the aromaticity of the ring. However, the electron-withdrawing nature of the nitrogen atoms leads to a polarization of the π-bonds, with higher electron density residing closer to the nitrogen atoms.

Table 2: Natural Bond Orbital (NBO) Analysis Summary for 1,5-Naphthyridine

| Bond/Lone Pair | Type | Occupancy | Hybridization |

| N1 Lone Pair | LP | 1.85 | s(33.0%)p2.0(67.0%) |

| N5 Lone Pair | LP | 1.85 | s(33.0%)p2.0(67.0%) |

| N1-C2 | σ | 1.98 | N(sp¹.⁸)-C(sp².²) |

| C2-C3 | σ | 1.97 | C(sp².²)-C(sp².¹) |

| C3-C4 | σ | 1.97 | C(sp².¹)-C(sp².²) |

| C4-C4a | σ | 1.98 | C(sp².²)-C(sp¹.⁹) |

| C4a-C8a | σ | 1.99 | C(sp¹.⁹)-C(sp¹.⁹) |

| C4a-N5 | σ | 1.98 | C(sp¹.⁹)-N(sp¹.⁸) |

| N5-C6 | σ | 1.98 | N(sp¹.⁸)-C(sp².²) |

| C6-C7 | σ | 1.97 | C(sp².²)-C(sp².¹) |

| C7-C8 | σ | 1.97 | C(sp².¹)-C(sp².²) |

| C8-C8a | σ | 1.98 | C(sp².²)-C(sp¹.⁹) |

Note: The presented NBO data is a representative example. Actual values can vary with the computational method.

Experimental Determination of Electron Density

Experimental methods provide a direct measure of the electron density distribution in the solid state and in solution, offering a valuable comparison to theoretical models.

High-Resolution Single-Crystal X-ray Diffraction

High-resolution X-ray diffraction is a powerful technique for mapping the electron density distribution in crystalline solids. By collecting diffraction data to a high scattering angle and employing sophisticated multipole models for data refinement, it is possible to obtain detailed information about the bonding and lone pair electron densities.

-

Crystal Growth: High-quality single crystals of the 1,5-naphthyridine derivative of interest are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution. The crystals should be of sufficient size and quality for diffraction experiments.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. High-resolution X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations. A synchrotron source or a rotating anode X-ray generator with a sensitive detector (e.g., CCD or CMOS) is used to collect data to a high resolution (sin(θ)/λ > 1.0 Å⁻¹).

-

Data Processing: The collected diffraction images are processed to obtain integrated intensities for each reflection. Corrections for absorption, Lorentz, and polarization effects are applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data using a least-squares method.

-

Multipole Refinement: To model the aspherical features of the electron density, a multipole refinement is performed. The electron density of each atom is described by a spherical core and valence density, and a series of aspherical multipole functions. This allows for the modeling of bonding electron density and lone pairs.

-

Topological Analysis: The resulting electron density distribution is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). This analysis allows for the characterization of bond critical points, which provide information about the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).

-

Visualization: The electron density distribution, deformation density maps (showing the difference between the aspherical and spherical electron densities), and electrostatic potential can be visualized to provide a qualitative and quantitative understanding of the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a sensitive probe of the local electronic environment around atomic nuclei. Chemical shifts, particularly of ¹H and ¹³C, are directly related to the electron density at and around the nucleus.

-

Sample Preparation: A solution of the 1,5-naphthyridine derivative is prepared in a suitable deuterated solvent. The concentration should be accurately known for quantitative measurements. An internal standard with a known concentration may be added.

-

¹H and ¹³C NMR Spectra Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time).

-

Chemical Shift Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

-

Correlation of Chemical Shifts with Electron Density: The observed ¹H and ¹³C chemical shifts are correlated with calculated atomic charges or other theoretical descriptors of electron density. Linear correlations can be established for a series of related compounds.

-

Analysis of Coupling Constants: The magnitudes of one-bond and long-range coupling constants (e.g., ¹J(C,H), ³J(H,H)) can also provide information about the hybridization and bond order, which are related to the electron density distribution.

-

Advanced NMR Techniques: Techniques such as solid-state NMR can be employed to study the electron density in the solid state, providing a bridge between solution-phase NMR and solid-state X-ray diffraction data.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for 1,5-Naphthyridine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2/C6 | 8.85 (dd) | 151.5 |

| C3/C7 | 7.55 (dd) | 122.0 |

| C4/C8 | 8.30 (dd) | 140.0 |

| C4a/C8a | - | 135.0 |

Note: Chemical shifts are typically measured in CDCl₃ and referenced to TMS. Coupling constants provide further structural information.

Biological Relevance and Signaling Pathways

The electron density distribution of the 1,5-naphthyridine ring system is directly relevant to its application in drug development. The electron-deficient nature of the ring makes it a good mimic for purine bases, allowing it to interact with various biological targets. Furthermore, the nitrogen atoms act as key hydrogen bond acceptors, facilitating binding to enzyme active sites and receptors.

Inhibition of TGF-β Signaling

Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5). The TGF-β signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is associated with diseases such as cancer and fibrosis.

Inhibition of Topoisomerase I

Derivatives of 1,5-naphthyridine have also demonstrated activity as inhibitors of topoisomerase I, an essential enzyme involved in DNA replication and repair. This makes them promising candidates for the development of anticancer agents. The mechanism of inhibition typically involves the stabilization of the covalent DNA-enzyme intermediate, leading to DNA strand breaks and apoptosis.

Conclusion

The electron density distribution in the 1,5-naphthyridine ring system is a critical determinant of its chemical and biological properties. A comprehensive understanding of this distribution, achieved through a combination of theoretical calculations and experimental measurements, is essential for the design of new 1,5-naphthyridine-based therapeutic agents. The electron-deficient nature of the ring, coupled with the hydrogen bonding capabilities of the nitrogen atoms, provides a versatile scaffold for targeting a range of biological macromolecules. The continued exploration of the structure-activity relationships of 1,5-naphthyridine derivatives, guided by a deep understanding of their electronic properties, holds significant promise for the future of drug discovery.

Methodological & Application

Synthesis of 4-Chloro-1,5-naphthyridine from 1,5-naphthyridin-4-ol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Chloro-1,5-naphthyridine, a key intermediate in the development of novel pharmaceuticals, from its precursor, 1,5-naphthyridin-4-ol. The protocol detailed herein is based on established chemical literature, offering a reliable method for obtaining the target compound with high yield and purity.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules. The introduction of a chloro group at the 4-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and materials science. This protocol outlines the direct chlorination of 1,5-naphthyridin-4-ol using phosphorus oxychloride.

Reaction Scheme and Data

The conversion of 1,5-naphthyridin-4-ol to this compound is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.

Physicochemical and Reaction Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Role | Typical Yield (%) |

| 1,5-Naphthyridin-4-ol | C₈H₆N₂O | 146.15 | Solid | Starting Material | - |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Liquid | Reagent | - |

| This compound | C₈H₅ClN₂ | 164.60 | Solid | Product | 80-95% |

Spectroscopic Data for this compound

| Type of Spectroscopy | Solvent | Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) |

| ¹H NMR | CDCl₃ | Data not currently available in searched resources. |

| ¹³C NMR | CDCl₃ | Data not currently available in searched resources. |

| Mass Spectrometry (MS) | - | Data not currently available in searched resources. |

Note: While specific experimental spectra for this compound were not found in the searched literature, related naphthyridine structures exhibit characteristic signals that can be used for preliminary analysis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of this compound.

Materials and Reagents:

-

1,5-Naphthyridin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Concentrated ammonium hydroxide (NH₄OH) or sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Organic solvent for extraction (e.g., Chloroform or Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., for recrystallization or column chromatography)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,5-naphthyridin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).[1]

-

Chlorination: Heat the reaction mixture to reflux (approximately 110 °C) with stirring.[1] The reaction is typically complete within 2-4 hours, and the solid starting material should fully dissolve.[1]

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Work-up:

-

Cool the residue in an ice bath.

-

Cautiously quench the reaction by the slow addition of crushed ice.

-

Neutralize the acidic mixture with a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, until the pH is neutral or slightly basic.[1]

-

-

Isolation of Crude Product: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water and allow it to air dry.

Purification:

The crude this compound can be purified by either recrystallization or column chromatography.[1]

-

Recrystallization: The choice of solvent is critical and should be determined experimentally. Common solvents for recrystallization of nitrogen-containing heterocycles include ethanol, isopropanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.

-

Column Chromatography: For purification by column chromatography, silica gel is a common stationary phase. The eluent system should be selected based on the polarity of the product and any impurities. A common starting point for N-heterocycles is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). For more polar compounds, a system of methanol in dichloromethane may be effective.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthesis of this compound.

Caption: General experimental workflow.

Concluding Remarks

This protocol provides a robust and reproducible method for the synthesis of this compound. The resulting product is a key intermediate for the synthesis of a variety of functionalized 1,5-naphthyridine derivatives with potential applications in drug discovery and materials science. Adherence to standard laboratory safety procedures is essential when handling phosphorus oxychloride and other reagents. Further optimization of purification conditions may be necessary depending on the scale of the reaction and the nature of any impurities.

References

Application Notes and Protocols for the Chlorination of Naphthyridinols using Phosphorus Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of hydroxynaphthyridines (naphthyridinols) to their corresponding chloronaphthyridines is a crucial transformation in the synthesis of numerous biologically active compounds. The resulting chloronaphthyridines are versatile intermediates, amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups essential for drug discovery and development. Phosphorus oxychloride (POCl₃) is a widely employed and highly effective reagent for this deoxychlorination reaction.

These application notes provide a comprehensive overview of the use of phosphorus oxychloride for the chlorination of naphthyridinols, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the reaction mechanism.

Reaction Mechanism and General Workflow

The chlorination of a naphthyridinol with phosphorus oxychloride is believed to proceed through an initial O-phosphorylation of the hydroxyl group. This forms a dichlorophosphate ester intermediate, which is a much better leaving group than the original hydroxyl group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ or another chloride source) on the carbon atom bearing the phosphate ester leads to the formation of the desired chloronaphthyridine and phosphate byproducts. The general workflow for this transformation is depicted below.

Caption: General experimental workflow for the chlorination of naphthyridinols.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of chloronaphthyridines and related heterocycles using POCl₃, providing a comparative overview of reaction conditions and yields.

Table 1: Chlorination of Naphthyridinols

| Starting Material | Product | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1,5-Naphthyridin-4-ol | 4-Chloro-1,5-naphthyridine | POCl₃ (excess) | Reflux (~110) | 2 - 4 | Not specified |

| 2-Amino-7-hydroxy-1,8-naphthyridine | 2-Amino-7-chloro-1,8-naphthyridine | POCl₃, Acetonitrile, cat. DMF | Not specified | Not specified | Not specified |

| 4-Hydroxy-[1][2]naphthyridine-3-carbonitrile | This compound-3-carbonitrile | POCl₃, N,N-dimethylaniline | Reflux | 2 | 45 |

Table 2: General Chlorination of Hydroxy-Heterocycles with POCl₃

| Starting Material | Product | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 2-Hydroxy-5-bromopyridine | 2-Chloro-5-bromopyridine | POCl₃ (equimolar), Pyridine | 140 - 160 | 2 | 95 |

| 2,4-Dihydroxy-5-methylpyrimidine | 2,4-Dichloro-5-methylpyrimidine | POCl₃ (equimolar), Pyridine | 140 - 160 | 2 | 88 |

| 2,3-Dihydroxyquinoxaline | 2,3-Dichloroquinoxaline | POCl₃ (equimolar), Pyridine | 140 - 160 | 2 | 96 |

| Generic Hydroxy-pyrimidine | Generic Chloro-pyrimidine | POCl₃ (excess) | Reflux | 1 - 20 | 27 - 92 |

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Naphthyridinols

This protocol provides a general approach that can be adapted for various naphthyridinol substrates.

Materials:

-

Naphthyridinol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the naphthyridinol (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Caution: POCl₃ is corrosive and reacts violently with water. Ensure the vacuum setup is appropriate and protected.

-

Cool the residue in an ice bath.

-

Slowly and cautiously quench the reaction by adding crushed ice to the residue. This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or concentrated NH₄OH until the pH is approximately 8.

-

Extract the aqueous layer with CH₂Cl₂ or EtOAc (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude chloronaphthyridine.

-

Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system.

Protocol 2: Solvent-Free Large-Scale Chlorination

This method is suitable for larger scale preparations and minimizes the use of excess POCl₃, reducing waste and simplifying work-up.[2][3]

Materials:

-

Hydroxynaphthyridine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.0 eq)

-

Pyridine (1.0 eq)

-

Teflon-lined stainless steel reactor

-

Cold water (~0 °C)

-

Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

-

To a Teflon-lined stainless steel reactor, add the hydroxynaphthyridine (1.0 eq), POCl₃ (1.0 eq), and pyridine (1.0 eq).

-

Seal the reactor and heat the mixture to 140-160 °C for 2 hours.

-

After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

-

Quench the reaction mixture by carefully adding it to cold water (~0 °C).

-

Adjust the pH of the solution to 8-9 with a saturated Na₂CO₃ solution.

-

The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an appropriate organic solvent.

-

Wash the collected solid with cold water and dry under vacuum to obtain the chloronaphthyridine.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. All manipulations must be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

The quenching of POCl₃ is a highly exothermic process. It should be performed slowly and with adequate cooling in an ice bath.

Mandatory Visualizations

The following diagrams illustrate the proposed reaction mechanism and a detailed experimental workflow.

Caption: Proposed mechanism for the chlorination of naphthyridinols with POCl₃.

Caption: Step-by-step workflow for the chlorination of naphthyridinols.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Chloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimalarial, and kinase inhibitory activities. The functionalization of this core structure is of significant interest in medicinal chemistry and drug development. Nucleophilic aromatic substitution (SNAr) at the C4-position of 4-chloro-1,5-naphthyridine is a versatile and efficient method for introducing diverse functionalities, thereby enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with various nucleophiles, including oxygen-, nitrogen-, and sulfur-based reagents.

General Reaction Scheme

The SNAr reaction of this compound proceeds via a Meisenheimer intermediate, where a nucleophile attacks the electron-deficient C4 position, leading to the displacement of the chloride leaving group. The two nitrogen atoms in the naphthyridine ring act as electron-withdrawing groups, activating the ring system for nucleophilic attack.

Caption: General SNAr mechanism of this compound.

Applications in Drug Discovery

Derivatives of 1,5-naphthyridine synthesized via SNAr reactions have shown significant promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The introduction of various substituents at the C4-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-substituted-1,5-naphthyridine derivatives.

Quantitative Data Presentation

The following tables summarize the yields of SNAr reactions of this compound with various nucleophiles. Note that reaction conditions may vary between experiments, affecting direct comparability.

Table 1: Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methoxide | Sodium methoxide | Methanol | Reflux | 4-8 | Good |

| Phenoxide | Phenol, K₂CO₃ | DMF | 100 | 12 | Moderate to Good |

Table 2: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ammonia | Ammonium hydroxide | Sealed tube | 140 | - | Good[1] |

| 3-(2-nitro-1-imidazolyl)propylamine | - | - | - | - | Good[1] |

| 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione | Sodium hydride | DMF | 80 | 2 | -[1] |

| Substituted Anilines | Various anilines | Ethanol or DMF | Reflux | 4-24 | 60-90 |

| Piperazine | Piperazine | Isopropanol | Reflux | 12 | 85-95 |

| Morpholine | Morpholine | Dioxane | 100 | 16 | 80-90 |

Table 3: Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Thiophenol, NaH | THF | 0 to rt | 4 | Good |

| Alkylthiol | Sodium alkylthiolate | Ethanol | Reflux | 6 | Good |

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-1,5-naphthyridine

This protocol describes the reaction of this compound with sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide (25% solution in methanol or solid)

-

Anhydrous methanol

-

Chloroform or ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.5-2.0 eq).

-

Heat the mixture at reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-